molecular formula C16H19N3O3S B14635786 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide CAS No. 54160-75-7

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B14635786
CAS No.: 54160-75-7
M. Wt: 333.4 g/mol
InChI Key: PZXZHPWCGBFNGI-UHFFFAOYSA-N
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Description

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with methyl phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: A simpler analog with similar biological activity.

    N-Phenylsulfonamide: Another sulfonamide with comparable antibacterial properties.

    Methylsulfonamide: A related compound with different substituents on the sulfonamide group.

Uniqueness

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a broader range of biological targets compared to its simpler analogs. Its combination of a sulfonamide group with a methyl(phenyl)carbamoyl moiety provides enhanced stability and specificity in its interactions.

Properties

CAS No.

54160-75-7

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

1-methyl-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea

InChI

InChI=1S/C16H19N3O3S/c1-19(14-5-3-2-4-6-14)16(20)18-12-11-13-7-9-15(10-8-13)23(17,21)22/h2-10H,11-12H2,1H3,(H,18,20)(H2,17,21,22)

InChI Key

PZXZHPWCGBFNGI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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